molecular formula C14H21NO4 B1367584 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol CAS No. 98661-42-8

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Cat. No. B1367584
CAS RN: 98661-42-8
M. Wt: 267.32 g/mol
InChI Key: JAMRPMDONPSTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656179

Procedure details

The 6,7-diethoxy analogue of the above compound can be prepared in an analogous manner, starting from 1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline; melting point: 127° to 128 C.° (benzene).
[Compound]
Name
6,7-diethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:20][OH:21])[C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH2:18]C)=[C:11]([O:14][CH2:15]C)[CH:12]=2)[CH2:7][CH2:6][N:5]=1>C1C=CC=CC=1>[OH:1][CH2:2][CH:3]([CH2:20][OH:21])[CH:4]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][NH:5]1

Inputs

Step One
Name
6,7-diethoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C1=NCCC2=CC(=C(C=C12)OCC)OCC)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.